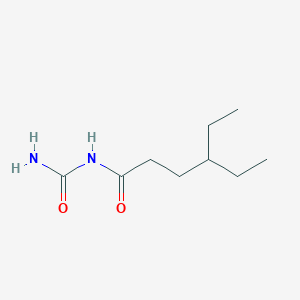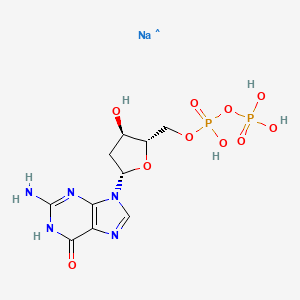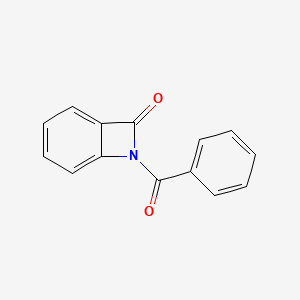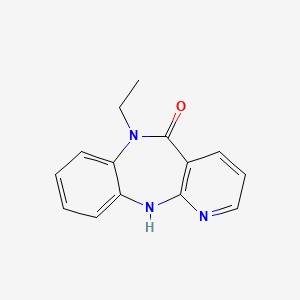
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs . Additionally, it may have industrial applications, such as in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparación Con Compuestos Similares
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- can be compared with other similar compounds, such as other members of the pyridodiazepine and benzodiazepine families. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties . Some similar compounds include 6,11-dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one and 5,11-dihydropyrido(2,3-b)(1,4)benzodiazepin-6-one .
Propiedades
Número CAS |
16287-29-9 |
|---|---|
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
6-ethyl-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C14H13N3O/c1-2-17-12-8-4-3-7-11(12)16-13-10(14(17)18)6-5-9-15-13/h3-9H,2H2,1H3,(H,15,16) |
Clave InChI |
NJFAYUFRHYLWIF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


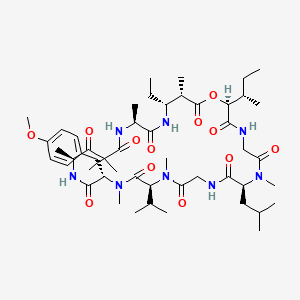
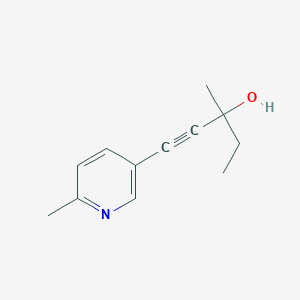



![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
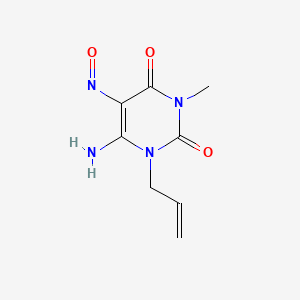
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
